2-Oxa-5-azabicyclo[2.2.1]heptan-7-ol
Description
2-Oxa-5-azabicyclo[2.2.1]heptan-7-ol is a bicyclic compound with a norbornane-like framework containing oxygen and nitrogen atoms at positions 2 and 5, respectively, and a hydroxyl group at position 5. Its molecular formula is C₅H₉NO₂ (molecular weight: 115.13 g/mol) . The compound exists in multiple stereoisomeric forms, such as (1R,4R,7S)- and (1S,4S,7R)-configurations, often commercialized as hydrochloride salts (e.g., CAS 129570-44-1) . It serves as a critical building block in medicinal chemistry, particularly for designing conformationally constrained analogs of morpholine and proline . The bridged morpholine core enhances rigidity, improving binding selectivity to biological targets compared to flexible counterparts .
Properties
IUPAC Name |
2-oxa-5-azabicyclo[2.2.1]heptan-7-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO2/c7-5-3-2-8-4(5)1-6-3/h3-7H,1-2H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYZGVIBGUMQLQE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C(N1)CO2)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
115.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxa-5-azabicyclo[2.2.1]heptan-7-ol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a suitable amine with an epoxide, leading to the formation of the bicyclic structure. The reaction conditions often include the use of a solvent such as dichloromethane and a catalyst like a Lewis acid to facilitate the cyclization process .
Industrial Production Methods
Industrial production of 2-Oxa-5-azabicyclo[2.2.1]heptan-7-ol may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography to ensure the compound meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
2-Oxa-5-azabicyclo[2.2.1]heptan-7-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur, especially at the nitrogen atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols .
Scientific Research Applications
2-Oxa-5-azabicyclo[2.2.1]heptan-7-ol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Oxa-5-azabicyclo[2.2.1]heptan-7-ol involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. This interaction can influence various biochemical pathways, leading to the desired therapeutic or biochemical effects .
Comparison with Similar Compounds
2-Azabicyclo[2.2.0]hex-5-enes and Hexanes
- Structure : Smaller bicyclic system (2.2.0 bridge) with one nitrogen atom.
- Key Differences : The reduced ring size (6-membered vs. 7-membered) and lack of oxygen alter conformational flexibility and electronic properties. These compounds are synthesized via electrocyclic or photochemical methods, unlike the [2.2.1] system, which often employs catalytic hydrogenation or cycloadditions .
4-Thia-1-azabicyclo[3.2.0]heptane Derivatives
- Structure : Contains sulfur (thia) instead of oxygen (oxa) in a [3.2.0] bridge.
- Key Differences : Sulfur’s larger atomic radius and lower electronegativity impact ring strain and hydrogen-bonding capabilities. These derivatives are prominent in β-lactam antibiotics (e.g., cephalosporins), highlighting the pharmacological impact of heteroatom substitution .
Analogues with Modified Substituents or Functional Groups
2-Oxa-5-azabicyclo[2.2.1]heptan-3-one, 5-acetyl-, (1S)-
- Structure : Features a ketone at position 3 and an acetyl group on the nitrogen.
- Key Differences : The ketone introduces electrophilic reactivity, while the acetyl group reduces basicity compared to the hydroxylated parent compound. This derivative has a higher molecular weight (155.15 g/mol) and altered solubility (LogP: -0.53) .
2-(7-Azabicyclo[2.2.1]heptan-7-yl)ethanol
- Structure: Nitrogen at position 7 with an ethanol substituent (C₈H₁₅NO, MW: 141.21 g/mol).
Stereochemical and Salt Form Variants
exo-2-Azabicyclo[2.2.1]heptan-6-ol Hydrochloride
Hydrochloride Salts of 2-Oxa-5-azabicyclo[2.2.1]heptan-7-ol
- Examples : (1R,4R,7S)-isomer (CAS 129570-44-1) and (1S,4S,7R)-isomer.
- Key Differences : Salt forms enhance stability and aqueous solubility, critical for pharmaceutical formulations. Prices vary significantly (e.g., 50 mg at €1,795.00 vs. 500 mg at €5,153.00) .
Comparative Data Table
Biological Activity
2-Oxa-5-azabicyclo[2.2.1]heptan-7-ol is a bicyclic compound characterized by the presence of both oxygen and nitrogen atoms within its structure. This unique configuration imparts distinct biological properties, making it a subject of interest in medicinal chemistry and biochemistry. This article discusses the biological activity of this compound, including its mechanisms of action, applications in research, and relevant case studies.
The biological activity of 2-Oxa-5-azabicyclo[2.2.1]heptan-7-ol primarily involves its interaction with specific molecular targets, acting as a ligand that binds to enzymes or receptors. This binding can modulate various biochemical pathways, influencing cellular functions and potentially leading to therapeutic effects.
Key Mechanisms
- Enzyme Inhibition : The compound can inhibit specific enzymes, affecting metabolic pathways.
- Receptor Modulation : It may act as an agonist or antagonist at certain receptors, altering signal transduction.
- Biochemical Probing : Used in assays to study enzyme mechanisms and interactions with nucleic acids.
Biological Applications
The compound has several notable applications in scientific research and industry:
- Antisense Oligonucleotides : Modified oligonucleotides incorporating 2-Oxa-5-azabicyclo[2.2.1]heptan-7-ol have shown enhanced stability against enzymatic degradation and improved binding affinity to target RNAs, making them valuable for gene regulation studies .
- Drug Development : Its structural features allow for the modification of existing drugs, enhancing their efficacy and safety profiles. For instance, derivatives have been designed to mimic GABA (gamma-aminobutyric acid), leading to potential applications in treating neurological disorders .
Case Studies
Several studies have explored the biological activity of 2-Oxa-5-azabicyclo[2.2.1]heptan-7-ol and its derivatives:
-
Antisense Technology : Research demonstrated that oligonucleotides modified with this compound exhibited increased nuclease resistance and lower hepatotoxicity compared to traditional modifications .
Oligonucleotide Yield [%] MALDI–TOF Mass d(GCG TTA TTT GCT) 12 3723.9 d(GCG TTG TTT GCT) 14 3738.9 d(GCG TT mC TTT GCT) 25 3714.4 - Synthesis of Aza-bicyclic Structures : A palladium-catalyzed approach was utilized to synthesize various oxygenated 2-azabicyclo[2.2.1]heptanes, demonstrating the versatility of this compound's structure for creating diverse chemical entities .
Comparative Analysis
When compared to similar compounds, 2-Oxa-5-azabicyclo[2.2.1]heptan-7-ol stands out due to its unique bicyclic framework which allows for specific interactions with biological targets:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 2-Oxa-5-azabicyclo[2.2.1]heptane | Lacks hydroxyl group | Limited binding interactions |
| 2-Oxa-5-azabicyclo[2.2.1]heptan-4-ylmethanol | Additional methanol group | Enhanced solubility but less specificity |
Q & A
What are the optimized synthetic routes for 2-Oxa-5-azabicyclo[2.2.1]heptan-7-ol, and how do they address limitations of earlier methods?
A six-step synthesis from trans-4-hydroxy-L-proline achieves a 70% total yield, utilizing benzyloxycarbonyl (Cbz) protection to avoid toxic reagents like diazomethane. Key improvements include:
- Step 1 : Cbz protection under mild NaOH conditions (91% yield).
- Step 3 : Tosylation with DMAP catalysis (93% yield).
- Step 4 : NaBH4 reduction instead of LiBH4, reducing cost and safety risks.
- Step 6 : Catalytic hydrogenation for Cbz deprotection (100% yield).
This method outperforms prior routes (e.g., Portoghese’s seven-step protocol with benzoyl deprotection challenges) .
How can researchers confirm the stereochemical purity and structural identity of 2-Oxa-5-azabicyclo[2.2.1]heptan-7-ol derivatives?
- NMR Spectroscopy : ¹H and ¹³C NMR (CDCl₃) confirm stereocenters and bicyclic framework. For example, key signals include δ 4.50 (s, bridgehead H) and δ 76.2 (C-O resonance) .
- High-Resolution Mass Spectrometry (HRMS) : ESI-TOF validates molecular weight (e.g., m/z 100.0760 for C₅H₁₀NO) .
- Polarimetry : Optical rotation ([α]²⁰D = +104.2°) confirms enantiomeric purity .
- Salt Formation : Hydrochloride or oxalate salts (e.g., 98% purity via HPLC) aid crystallization and stability .
What experimental strategies mitigate challenges in stereoselective functionalization of the bicyclic core?
- Protecting Group Selection : Cbz or Boc groups enhance regioselectivity during substitution .
- Catalytic Conditions : DMAP improves tosylation efficiency (93% yield) .
- Temperature Control : Low temperatures (−0°C to 0°C) minimize epimerization during esterification or reduction steps .
- Chiral Auxiliaries : Use of enantiopure starting materials (e.g., trans-4-hydroxy-L-proline) ensures retention of stereochemistry .
How does the bicyclic structure influence reactivity in substitution and oxidation reactions?
The strained bicyclo[2.2.1]heptane framework enhances:
- Nucleophilic Substitution : Bridgehead positions undergo SN2 reactions with halides (e.g., TsCl) due to partial sp³ hybridization .
- Oxidation Sensitivity : The oxygen atom increases susceptibility to oxidation, requiring inert atmospheres for reactions like alcohol to ketone conversions .
- Ring-Opening Reactions : Acidic conditions may cleave the ether linkage, necessitating pH-controlled environments .
What role does stereochemistry play in modulating biological activity of derivatives?
- Case Study : Patent WO2014/08239 highlights (1S,4S) stereoisomers as aldosterone synthase inhibitors, with IC₅₀ values <100 nM. Epimerization at C1 or C4 reduces potency by >10-fold .
- Structural Analogs : Morpholine surrogates (e.g., bicyclic morpholines) exhibit improved metabolic stability and lipophilicity compared to linear analogs .
What purification challenges arise during scale-up, and how are they resolved?
- Hydroscopicity : Hydrochloride salts (e.g., CAS 31560-06-2) improve crystallinity and reduce hygroscopicity .
- Chromatography : Flash column chromatography (e.g., 30–50% EtOAc/hexanes) resolves diastereomers, while C18 silica aids polar byproduct removal .
- Distillation Limitations : Low boiling point derivatives (e.g., tert-butyl esters) require careful rotary evaporation under reduced pressure .
How can structure-activity relationships (SAR) guide the design of bioactive derivatives?
- Core Modifications : Introducing fluorine at C3 (Patent EP15067353) enhances binding affinity to kinase targets .
- Side Chain Diversity : Aryloxypropanone derivatives (e.g., 2-(benzo[d][1,3]dioxol-5-yloxy)-1-(2-oxa-5-azabicyclo[...])propan-1-one) show antimicrobial activity via hydrophobic interactions .
- Salt Forms : Oxalate salts improve solubility for in vivo assays .
What advanced analytical methods are critical for studying reaction intermediates?
- In Situ FT-IR : Monitors esterification or tosylation progress .
- X-ray Crystallography : Resolves stereochemical ambiguity in bicyclic intermediates (e.g., tert-butyl carbamate derivatives) .
- Kinetic Studies : Arrhenius plots optimize reaction temperatures for minimizing side products .
How do physicochemical properties compare between 2-Oxa-5-azabicyclo[...] and morpholine?
What gaps exist in understanding the compound’s biological potential?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
